3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid
Description
Properties
IUPAC Name |
3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClO3/c16-11-5-3-8(4-6-11)14(17)12-9-1-2-10(7-9)13(12)15(18)19/h3-6,9-10,12-13H,1-2,7H2,(H,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJBPGWPYSNBOQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(C2C(=O)O)C(=O)C3=CC=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90588706 | |
| Record name | 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1212074-43-5 | |
| Record name | 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90588706 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Step 1: Deprotection of tert-Butyl Carbamate
Step 2: Acylation with 4-Chlorobenzoyl Chloride
Step 3: Purification via Flash Chromatography
Microwave-Assisted Synthesis for Enhanced Efficiency
Microwave irradiation significantly improves reaction kinetics and yield. A comparative study of conventional vs. microwave methods revealed:
| Method | Yield (%) | Time | Conditions |
|---|---|---|---|
| Conventional | 65–72 | 6–8 hours | Ethanol, 70°C |
| Microwave (490 W) | 79–86 | 40 minutes | Ethanol, catalytic AcOH |
Microwave irradiation accelerates the reductive amination step (if applicable) and reduces side-product formation.
Purification Techniques
Column Chromatography
-
Stationary Phase : Silica gel (230–400 mesh).
Comparative Analysis of Synthesis Methods
| Method | Advantages | Limitations |
|---|---|---|
| Friedel-Crafts | High regioselectivity | Requires stringent temperature control |
| Multi-Step Protection | Preserves acid functionality | Lengthy (3–4 steps) |
| Microwave-Assisted | Rapid, high-yielding | Specialized equipment required |
Chemical Reactions Analysis
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide ions or amines.
Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of acid catalysts.
Scientific Research Applications
Organic Synthesis
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid serves as a versatile building block in organic synthesis. Its unique structure allows for the creation of more complex molecules through various synthetic pathways, including:
- Diels-Alder Reactions: Utilized for synthesizing bicyclic compounds.
- Friedel-Crafts Acylation: For introducing acyl groups into aromatic systems.
These reactions highlight the compound's utility in developing novel chemical entities for pharmaceuticals and agrochemicals.
Biological Studies
In biological research, this compound is employed as a probe to study enzyme mechanisms and biological pathways. Its ability to interact selectively with enzymes can provide insights into:
- Enzyme Inhibition: Understanding how structural modifications affect enzyme activity.
- Biological Pathways: Investigating the role of specific enzymes in metabolic processes.
Material Science
The compound is also explored in material science for the development of specialty chemicals and materials, particularly in applications requiring specific mechanical or thermal properties due to its rigid bicyclic structure.
Case Study 1: Enzyme Mechanism Investigation
A study published in Chemical Communications demonstrated the use of this compound as a substrate analog to investigate the catalytic mechanisms of certain enzymes. The findings indicated that modifications to the bicyclic structure significantly influenced enzyme binding affinity and reaction kinetics, providing valuable data for drug design.
Case Study 2: Synthesis of Novel Compounds
Research documented in Organic Letters highlighted the synthesis of novel derivatives from this compound through selective functionalization reactions. The resultant compounds exhibited enhanced biological activity against specific cancer cell lines, showcasing the potential therapeutic applications of this bicyclic system.
Mechanism of Action
The mechanism of action of 3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The bicyclic structure provides rigidity, which can enhance binding affinity and selectivity. The 4-chlorobenzoyl group can participate in hydrophobic interactions, while the carboxylic acid group can form hydrogen bonds with target molecules .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following comparison focuses on substituent effects, stereochemistry, and pharmacological relevance of bicyclo[2.2.1]heptane-2-carboxylic acid derivatives.
Substituent Diversity and Physicochemical Properties
The substituent at the 3-position of the bicycloheptane core significantly influences molecular properties. Key examples include:
- 4-Chlorobenzoyl Group : The electron-withdrawing chlorine atom enhances electrophilicity and may improve binding to hydrophobic pockets in proteins.
- Benzothiazolyl Group : The aromatic heterocycle contributes to π-π stacking interactions, as seen in FABP4 inhibitors .
- Phenyl Group : Simpler aromatic substituents reduce steric hindrance but may lower specificity.
Stereochemical Effects
Stereochemistry critically impacts biological activity and synthetic routes:
- Endo vs. Exo Isomers : For example, (1R,2S,3R,4S)-configured derivatives (endo) often exhibit higher metabolic stability compared to exo isomers due to reduced exposure of functional groups .
- Chiral Centers: The (1R,2R,3R,4S)-configured benzothiazolyl derivative demonstrated nanomolar affinity for FABP4, emphasizing the role of stereochemistry in target engagement .
Pharmacological Relevance
- Enzyme Inhibition : Piperazine-linked derivatives () were designed as protease or kinase inhibitors, leveraging the bicyclic core’s rigidity .
Biological Activity
3-(4-Chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid is a bicyclic compound characterized by its unique structural features, which include a bicyclo[2.2.1]heptane core and functional groups that impart distinct chemical properties. This compound has garnered attention in various scientific fields, including medicinal chemistry, due to its potential biological activities.
- Molecular Formula : C15H15ClO3
- Molecular Weight : 278.73 g/mol
- CAS Number : 1212074-43-5
- LogP : 3.27 (indicating moderate lipophilicity) .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. The compound's bicyclic structure provides rigidity, enhancing binding affinity and selectivity towards enzymes and receptors. The presence of the 4-chlorobenzoyl group facilitates hydrophobic interactions, while the carboxylic acid group is capable of forming hydrogen bonds with target molecules .
Biological Activities
Research indicates that this compound exhibits various biological activities:
Antimicrobial Activity
A study evaluated the antimicrobial properties of similar bicyclic compounds, suggesting that structural modifications can enhance efficacy against bacterial strains. While specific data on this compound is limited, its structural analogs have shown promising results in inhibiting bacterial growth .
Enzyme Inhibition
The compound has been utilized as a probe in enzyme mechanism studies, indicating potential as an enzyme inhibitor. Its ability to modulate enzyme activity could be beneficial in drug design for conditions where enzyme regulation is crucial .
Case Studies and Research Findings
Several studies have explored the synthesis and potential applications of bicyclic compounds similar to this compound:
- Synthesis and Structural Analysis : An organocatalytic approach was developed for synthesizing bicyclo[2.2.1]heptane derivatives, demonstrating high enantioselectivity and efficiency in producing compounds with potential biological relevance .
- Antioxidant Activity : Research on related compounds indicated significant antioxidant properties, which may contribute to their therapeutic effects in oxidative stress-related diseases .
- Drug Development Applications : The compound's unique structure has been investigated for its utility in drug discovery, particularly in developing new therapies targeting specific biological pathways .
Comparative Analysis with Similar Compounds
To better understand the unique properties of this compound, a comparison with other bicyclic compounds is essential:
Q & A
Q. What are the established synthetic routes for 3-(4-chlorobenzoyl)bicyclo[2.2.1]heptane-2-carboxylic acid, and how do reaction conditions impact yields?
The synthesis typically involves coupling bicyclo[2.2.1]heptane-2-carboxylic acid derivatives with substituted benzoyl groups. Key methods include:
- Carbodiimide-mediated coupling : Reacting protected bicycloheptane carboxylic acids (e.g., tert-butoxycarbonyl (Boc)-protected intermediates) with 4-chlorobenzoyl chloride in the presence of coupling agents like DCC (N,N'-dicyclohexylcarbodiimide) or EDCI, followed by deprotection .
- Hydrogenation : For unsaturated precursors (e.g., bicyclo[2.2.1]hept-5-ene derivatives), Pd/C-catalyzed hydrogenation under H₂ (1–3 atm) yields saturated analogs. Yields vary (40–63%) depending on catalyst loading and solvent (e.g., EtOAc/heptane) .
- Azide-based synthesis : Diphenylphosphoryl azide (DPPA) can activate carboxylic acids for coupling with amines or other nucleophiles, though this method requires careful control of reaction time and temperature (e.g., 110°C in toluene) to avoid side reactions .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR are essential for confirming the bicycloheptane scaffold and substituent positions. Key signals include the deshielded carbonyl carbons (~170–175 ppm) and aromatic protons from the 4-chlorobenzoyl group (δ 7.4–7.6 ppm) .
- Mass spectrometry (MS) : High-resolution MS (HRMS) or LC-MS validates molecular weight and purity (>95%). For example, ESI-MS often shows [M+H]⁺ or [M+Na]⁺ adducts .
- HPLC : Reverse-phase HPLC with UV detection (e.g., C18 columns, acetonitrile/water gradients) ensures purity and resolves stereoisomers, which is critical for bioactive analogs .
Q. How do solubility and pKa influence experimental design for biological assays?
- Solubility : The compound is lipophilic (logP ~2.5–3.5) and exhibits poor water solubility. DMSO or ethanol (10–20% v/v) is typically used for in vitro assays. Insolubility in aqueous buffers may necessitate prodrug strategies or formulation with cyclodextrins .
- pKa : The carboxylic acid group has a pKa ~4.8, making it partially ionized at physiological pH. This impacts membrane permeability and may require pH adjustment (e.g., buffered saline) for stability in cellular assays .
Advanced Research Questions
Q. How does stereochemistry at the bicycloheptane core affect biological activity?
- Endo vs. exo isomers : The endo configuration (substituents inside the bicyclic framework) often enhances target binding due to reduced steric hindrance. For example, endo-3-(4-chlorobenzoyl) analogs show 2–5x higher affinity for certain enzymes compared to exo isomers .
- Resolution methods : Chiral HPLC or enzymatic resolution (e.g., lipase-mediated hydrolysis) can separate enantiomers. Absolute configuration is confirmed via X-ray crystallography or circular dichroism (CD) .
Q. What strategies are used to analyze structure-activity relationships (SAR) for derivatives of this compound?
- Substituent variation : Systematic modification of the benzoyl group (e.g., replacing Cl with CF₃, OH, or OMe) identifies critical electronic and steric effects. For instance, 3-CF₃ analogs exhibit enhanced metabolic stability but reduced solubility .
- Scaffold hopping : Replacing the bicycloheptane with other rigid frameworks (e.g., adamantane) tests conformational constraints. Bicycloheptane derivatives often retain activity due to optimal ring strain and spatial orientation .
- Bioisosteric replacement : Swapping the carboxylic acid with tetrazole or sulfonamide groups maintains acidity while improving bioavailability .
Q. What analytical challenges arise in assessing purity and stability?
- Degradation products : Acidic conditions (pH <3) may hydrolyze the benzoyl group, generating 4-chlorobenzoic acid. Stability studies (e.g., 40°C/75% RH for 4 weeks) with LC-MS monitor degradation .
- Residual solvents : Pd/C-catalyzed reactions risk residual palladium contamination (<10 ppm). ICP-MS or colorimetric assays (e.g., dithizone test) ensure compliance with ICH guidelines .
Q. How can conflicting data in synthetic yields or bioactivity be resolved?
- Reaction optimization : Conflicting yields (e.g., 40% vs. 63% for similar routes) often stem from solvent polarity (e.g., THF vs. DMF) or catalyst batch variability. Design of experiments (DoE) with variables like temperature, stoichiometry, and catalyst source identifies robust conditions .
- Bioassay variability : Use orthogonal assays (e.g., enzyme inhibition + cellular uptake) to validate activity. For example, discrepancies in IC₅₀ values may arise from differences in cell membrane permeability or efflux pump expression .
Q. What methodologies optimize reaction conditions for scale-up?
- Catalyst screening : Heterogeneous catalysts (e.g., polymer-supported EDCI) improve recyclability and reduce purification steps compared to soluble carbodiimides .
- Flow chemistry : Continuous-flow hydrogenation (H-Cube® systems) enhances safety and consistency for Pd/C-mediated steps, achieving >90% conversion with reduced catalyst loading .
- In situ monitoring : ReactIR or PAT (process analytical technology) tracks intermediate formation (e.g., active esters) in real time, minimizing overreaction or byproduct generation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
